molecular formula C7H8F2O3 B2780272 4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2503207-76-7

4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B2780272
CAS No.: 2503207-76-7
M. Wt: 178.135
InChI Key: LQIJIWDRQHCHKV-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-oxabicyclo[211]hexane-1-carboxylic acid is a unique organofluorine compound characterized by its difluoromethyl group and a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves difluoromethylation processes. One common method is the use of difluorocarbene reagents, which react with suitable precursors to introduce the difluoromethyl group . Photocatalytic methods, such as [2+2] cycloaddition, are also employed to construct the bicyclic framework .

Industrial Production Methods: Industrial production of this compound may involve scalable difluoromethylation techniques, utilizing metal-based catalysts to ensure high yield and purity . The precise conditions, including temperature, pressure, and solvent choice, are optimized to facilitate large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions: Reagents such as ClCF₂H and novel difluorocarbene reagents are frequently used . Reaction conditions vary but often include the use of metal catalysts and specific solvents to achieve the desired transformations.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can introduce various functional groups into the bicyclic framework .

Scientific Research Applications

4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and selectivity, influencing various biochemical pathways . The bicyclic structure provides rigidity, which can improve the compound’s stability and efficacy in biological systems .

Comparison with Similar Compounds

Uniqueness: 4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its combination of a difluoromethyl group and a rigid bicyclic framework. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O3/c8-4(9)6-1-7(2-6,5(10)11)12-3-6/h4H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIJIWDRQHCHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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